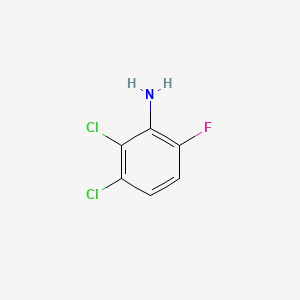

2,3-Dichloro-6-fluoroaniline

Description

Significance of Halogenated Anilines in Contemporary Chemistry

Halogenated anilines are aromatic amines that have one or more hydrogen atoms on the benzene (B151609) ring replaced by halogen atoms such as fluorine, chlorine, bromine, or iodine. These compounds are of immense importance in modern chemistry due to the profound influence that halogens exert on the physicochemical and biological properties of the parent aniline (B41778) molecule. The introduction of halogens can significantly alter a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govmdpi.com

Aryl halides, including halogenated anilines, are crucial synthetic building blocks in a multitude of chemical reactions, most notably in cross-coupling reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov The strategic placement of halogens on the aniline ring allows for regioselective modifications, providing a versatile platform for the synthesis of complex organic molecules. This has led to their widespread use as intermediates in the production of pharmaceuticals, agrochemicals, dyes, and advanced materials. slideshare.netresearchgate.net

Overview of Dichloro- and Fluoroaniline (B8554772) Derivatives in Advanced Chemical Research

Within the broad family of halogenated anilines, derivatives containing both chlorine and fluorine atoms have garnered considerable attention in advanced chemical research. The dual halogenation imparts a unique set of properties. Chlorine, being larger and more polarizable than fluorine, and fluorine, being the most electronegative element, create distinct electronic and steric environments within the molecule. mdpi.com This combination can lead to enhanced biological activity and improved pharmacokinetic profiles in drug candidates. nih.gov

Dichloro- and fluoroaniline derivatives are actively being investigated for their potential applications in various fields. In medicinal chemistry, they serve as key scaffolds for the development of new therapeutic agents. nih.gov For instance, the specific substitution pattern of halogens can be fine-tuned to optimize a drug's interaction with its target enzyme or receptor. In materials science, these compounds are explored as precursors for specialty polymers and electronic materials, where the halogen atoms can influence properties such as thermal stability and conductivity. researchgate.net

Historical Context of 2,3-Dichloro-6-fluoroaniline and its Analogues in Scholarly Literature

The study of halogenated anilines dates back to the 19th century, following the discovery and commercial production of aniline itself. nih.gov The initial focus was on the synthesis of dyes and other industrial chemicals. researchgate.net The systematic investigation into the synthesis and properties of polyhalogenated anilines, including those with mixed halogen substituents, gained momentum in the latter half of the 20th century, driven by the burgeoning pharmaceutical and agrochemical industries.

While the broader class of dichloro-fluoroanilines has been the subject of research for several decades, the specific isomer this compound is a more recent subject of focused academic and industrial inquiry. Its first appearance in chemical literature and databases is more contemporary, reflecting the ongoing quest for novel chemical entities with unique substitution patterns. The development of synthetic routes to this and other similar complex halogenated anilines has been propelled by advancements in selective halogenation and cross-coupling technologies. nih.gov

Scope and Objectives of Academic Inquiry on this compound

The academic investigation of this compound is multifaceted, with several key objectives:

Synthetic Methodology: A primary goal is the development of efficient, scalable, and regioselective synthetic routes to this compound. This includes exploring novel catalysts and reaction conditions to achieve high yields and purity.

Physicochemical Characterization: Detailed studies are conducted to fully characterize the compound's physical and chemical properties. This involves the use of various spectroscopic techniques (NMR, IR, Mass Spectrometry) and computational modeling to understand its molecular structure and reactivity.

Exploration of Chemical Reactivity: Researchers aim to understand how the specific arrangement of the two chlorine atoms and one fluorine atom on the aniline ring influences its reactivity in various chemical transformations. This knowledge is crucial for its application as a building block in the synthesis of more complex molecules.

Potential Applications: A significant objective is to explore the potential of this compound as a key intermediate in the synthesis of novel compounds with valuable biological or material properties. This often involves its incorporation into larger molecular frameworks to assess their efficacy in areas such as drug discovery and materials science. turi.org

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | fishersci.co.uk |

| Molecular Formula | C₆H₄Cl₂FN | fishersci.co.ukchemspider.com |

| Molecular Weight | 180.003 g/mol | fishersci.co.ukchemspider.com |

| CAS Number | 1017777-51-3 | fishersci.co.uk |

| Melting Point | 52°C to 54°C | fishersci.co.uk |

| SMILES | C1=CC(=C(C(=C1F)N)Cl)Cl | fishersci.co.uk |

| InChI Key | WBHSLAUXVJCSBO-UHFFFAOYSA-N | fishersci.co.uk |

Table 2: Related Dichloro- and Fluoroaniline Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 2,6-Dichloro-4-fluoroaniline | 344-19-4 | C₆H₄Cl₂FN | 180.01 |

| 2,4-Dichloro-6-fluoroaniline | 3831-70-7 | C₆H₄Cl₂FN | 180.01 |

| 2,3-Dichloro-5-fluoroaniline | 1699950-48-5 | C₆H₄Cl₂FN | 180.00 |

| 2,6-Dichloro-3-fluoroaniline | 1692388-75-2 | C₆H₄Cl₂FN | 180.01 |

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-6-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FN/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHSLAUXVJCSBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301302311 | |

| Record name | 2,3-Dichloro-6-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017777-51-3 | |

| Record name | 2,3-Dichloro-6-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017777-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-6-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2,3 Dichloro 6 Fluoroaniline

General Synthetic Strategies for Halogenated Aniline (B41778) Derivatives

The synthesis of halogenated anilines relies on fundamental organic reactions, primarily the electrophilic halogenation of aromatic rings and the reduction of nitro groups. The sequence and execution of these reactions are critical for achieving the desired substitution pattern on the aniline ring.

Halogenation of Aniline and Nitroaniline Precursors

Halogenation is a primary method for introducing halogen atoms onto an aromatic ring and is a classic example of electrophilic aromatic substitution. byjus.comlibretexts.org The reactivity and directing effects of the substituents already present on the benzene (B151609) ring heavily influence the outcome of the reaction.

The amino group (-NH₂) in aniline is a powerful activating group, meaning it makes the aromatic ring highly susceptible to electrophilic attack. libretexts.org It directs incoming electrophiles to the ortho and para positions. byjus.com This high reactivity can be a challenge, often leading to over-halogenation, such as the formation of 2,4,6-tribromoaniline (B120722) when aniline reacts with bromine water. byjus.com To achieve controlled monohalogenation, the reactivity of the amino group is often attenuated by converting it into an amide (e.g., acetanilide) before carrying out the halogenation. libretexts.org The acetyl group can be removed later by hydrolysis to restore the amine functionality. libretexts.org

In contrast, the nitro group (-NO₂) is a deactivating group and a meta-director. Halogenating nitrobenzene (B124822) is more difficult than halogenating benzene and requires harsher conditions. The incoming halogen atom is directed to the meta position. This property is highly useful in multi-step syntheses where meta-substitution relative to a future amino group is desired.

Classical halogenation methods can present regioselectivity challenges, especially with highly reactive substrates like anilines. nih.gov Modern synthetic methods have been developed to provide greater control. For instance, the treatment of N,N-dialkylaniline N-oxides with thionyl chloride or thionyl bromide allows for selective ortho-chlorination or para-bromination. nih.govnih.gov Another approach involves using copper(II) halides in ionic liquids, which enables the direct chlorination or bromination of unprotected anilines with high yield and regioselectivity for the para position under mild conditions. beilstein-journals.org

Reduction of Nitro Groups to Amine Functionalities

The reduction of an aromatic nitro group to a primary amine is a crucial and widely used transformation in the synthesis of anilines. nih.gov This reaction is often the final step after the desired substitution pattern has been established on a nitrobenzene precursor. The conversion of nitrobenzene to aniline is a significant industrial process. nih.gov

A variety of reagents and conditions can be employed to achieve this reduction, with the choice often depending on the presence of other functional groups in the molecule.

Common Methods for Nitro Group Reduction:

| Method | Reagents | Characteristics | Citations |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | A common and clean method. The flammability of hydrogen gas can be a drawback. | youtube.comresearchgate.net |

| Metal-Acid Reduction | Fe/HCl or Sn/HCl | A classic and mild method, often used in laboratory settings. | youtube.comresearchgate.net |

| Transfer Hydrogenation | Triethylsilane, Pd/C | Uses a hydrogen donor instead of gaseous hydrogen. | organic-chemistry.org |

| Metal-Free Reduction | Trichlorosilane (HSiCl₃), Tertiary Amine | A mild, metal-free option that tolerates many functional groups. | nih.govorganic-chemistry.org |

| Hypophosphites | Sodium hypophosphite, Pd/C | Effective for reducing both aromatic and aliphatic nitro groups with good selectivity. | researchgate.net |

This reduction is a key step in strategies where the nitro group is used to direct other substituents before being converted to the amine. For instance, preserving carbon-halide bonds is essential when preparing halogenated anilines from the corresponding halogenated nitrobenzenes. researchgate.net

Specific Routes to 2,3-Dichloro-6-fluoroaniline and Closely Related Isomers

The synthesis of a polysubstituted aniline like this compound requires a carefully planned multi-step sequence to install the three different substituents at the correct positions. The following sections explore relevant synthetic transformations.

Multi-Step Transformations from Substituted Nitrobenzene Derivatives

A common strategy for synthesizing complex anilines is to begin with a substituted benzene derivative and introduce the required functional groups in a stepwise manner. The synthesis of 2,3-dichloro-6-nitroaniline (B1587157), a closely related compound, provides a clear example of this approach. A patented method starts with 1,2,3-trichlorobenzene (B84244). google.com This precursor is first nitrated, and then one of the chlorine atoms is replaced by an amino group via ammonolysis. google.com The final step to obtain the corresponding aniline would be the reduction of the nitro group.

Synthetic Pathway to 2,3-Dichloro-6-nitroaniline:

| Step | Starting Material | Reagents | Product | Citation |

|---|---|---|---|---|

| 1. Nitration | 1,2,3-Trichlorobenzene | Nitric Acid, Sulfuric Acid | 2,3,4-Trichloronitrobenzene (B101362) | google.com |

| 2. Ammonolysis | 2,3,4-Trichloronitrobenzene | Ammoniacal Liquor | 2,3-Dichloro-6-nitroaniline | google.com |

To synthesize the target molecule, this compound, a similar strategy could be employed, but it would likely start from a fluorinated precursor. For example, a process for making other fluoroanilines involves the catalytic hydrogenation of a fluorinated nitrated benzene compound. google.com Another complex synthesis, that of 2,3-difluoroaniline, starts from 2,3-dichloronitrobenzene (B165493) and involves a sequence of fluorination, reduction, a Schiemann reaction, and finally amination to achieve the desired product. google.com These examples highlight the modular nature of these synthetic routes, where different halogenation, nitration, reduction, and amination techniques are combined to build the final molecule.

Nitration and Ammonolysis Reactions in Dichloroaniline Synthesis

Nitration and ammonolysis are key reactions in the synthesis of certain dichloroanilines. As demonstrated in the synthesis of 2,3-dichloro-6-nitroaniline, the nitration of 1,2,3-trichlorobenzene is the initial step. google.com This reaction is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). google.com

The subsequent step, ammonolysis, involves the nucleophilic aromatic substitution of a halogen atom by an amino group. In the synthesis of 2,3-dichloro-6-nitroaniline from 2,3,4-trichloronitrobenzene, the reaction is performed with ammoniacal liquor in an organic solvent at elevated temperatures (120-150 °C). google.com The nitro group, being strongly electron-withdrawing, activates the ring towards nucleophilic attack, facilitating the displacement of the chlorine atom at the para position. Ammonolysis can also be catalyzed by copper(I) salts, which can promote the replacement of chlorine atoms with amino groups. researchgate.net However, uncatalyzed ammonolysis can also occur, often involving the replacement of a fluorine atom in polyfluorinated compounds. researchgate.net

Regioselective Halogenation Approaches for Dihalo- and Fluoroanilines

Achieving specific substitution patterns in dihalo- and fluoroanilines requires methods that offer high regioselectivity. The directing effects of the existing halogens and the amino group must be carefully considered. Direct halogenation of an unprotected aniline is often difficult to control due to the high activation of the ring by the amino group. libretexts.org

To overcome this, specific reagents and conditions have been developed to favor certain isomers. For example, using copper(II) chloride (CuCl₂) or copper(II) bromide (CuBr₂) in an ionic liquid as the solvent allows for the direct chlorination or bromination of various unprotected anilines, yielding predominantly the para-substituted product with high selectivity. beilstein-journals.orgresearchgate.net

Examples of Regioselective Halogenation of Anilines using CuX₂ in Ionic Liquid:

| Substrate | Halogenating Agent | Major Product | Citation |

|---|---|---|---|

| 2-Methylaniline | CuCl₂ | 4-Chloro-2-methylaniline | beilstein-journals.org |

| 2-Fluoroaniline | CuCl₂ | 4-Chloro-2-fluoroaniline | beilstein-journals.org |

| 2-Methoxyaniline | CuCl₂ | 4-Chloro-2-methoxyaniline | beilstein-journals.org |

Another approach to control regioselectivity is through directed ortho-metalation, where a directing group on the aromatic ring guides a metalating agent (like an organolithium reagent) to deprotonate the adjacent ortho position. The resulting organometallic species can then be quenched with an electrophilic halogen source to install a halogen atom at that specific site. While more complex, this method offers precise control over the position of halogenation. Such regioselective approaches are crucial for constructing polysubstituted aromatic compounds like this compound. researchgate.net

Advanced Synthetic Techniques and Optimization

The synthesis of this compound can be approached through several advanced methodologies aimed at improving efficiency, selectivity, and sustainability. These techniques often focus on novel catalytic systems and alternative reaction conditions to overcome the challenges associated with the synthesis of highly substituted aromatic compounds.

Catalytic Hydroamination with Halogenated Anilines

Catalytic hydroamination presents a modern and atom-economical approach for the formation of C-N bonds. While direct hydroamination to form this compound is not a standard method, the principles of catalytic hydroamination are relevant in the broader context of aniline synthesis. This method typically involves the addition of an N-H bond across a C-C multiple bond, catalyzed by a transition metal complex. For the synthesis of halogenated anilines, research has focused on the development of catalysts that can tolerate the presence of halogen substituents and effectively facilitate the amination of aromatic rings. While direct hydroamination of a suitably substituted benzene ring to introduce the amino group is challenging, related catalytic amination reactions, such as Buchwald-Hartwig amination, are powerful tools for the synthesis of a wide range of anilines from aryl halides.

Metal-Free Conversions and Halogen Abstraction Methodologies

In recent years, there has been a growing interest in the development of metal-free synthetic methods to reduce the environmental impact and cost associated with transition metal catalysts. For the synthesis of anilines, metal-free reductions of nitroaromatics are particularly relevant. One such approach involves the use of trichlorosilane, which can efficiently reduce a wide range of aromatic and aliphatic nitro compounds to their corresponding primary amines in high yields and with short reaction times. beilstein-journals.orgnih.gov This method offers a mild and inexpensive alternative to traditional metal-catalyzed hydrogenations. beilstein-journals.orgnih.gov Another metal-free strategy utilizes diboronic acid in water, providing an environmentally friendly pathway to various aromatic amines with good functional group tolerance. organic-chemistry.org These metal-free reduction methods are highly applicable to the final step in the synthesis of this compound from its nitro precursor.

Halogen abstraction is another area of interest, though it is more commonly associated with the removal rather than the introduction of halogens. However, understanding these mechanisms is crucial for avoiding unwanted side reactions during synthesis.

Mechanochemical Routes for Halogenation of Aniline Derivatives

Mechanochemistry, which involves chemical reactions induced by mechanical energy, has emerged as a green and sustainable alternative to traditional solvent-based synthesis. This technique can lead to shorter reaction times, higher yields, and reduced waste. While the direct mechanochemical synthesis of this compound has not been extensively reported, mechanochemical methods have been successfully applied to the halogenation of aniline derivatives and the reduction of nitro compounds. For instance, the reduction of aromatic nitro compounds to anilines can be achieved through mechanochemical ball milling using a catalytic transfer hydrogenation approach with ammonium (B1175870) formate (B1220265) as a hydrogen source. researchgate.net This solvent-free method is compatible with various functional groups and can be integrated with other reaction types. researchgate.net

Purification and Validation of Synthetic Products

The purification and validation of the synthesized this compound are critical steps to ensure the final product meets the required purity standards for its intended applications. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Chromatographic Techniques for Compound Purity

Chromatographic methods are indispensable for the purification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the purification and analysis of halogenated anilines. A reversed-phase HPLC method, often utilizing a C18 column, can effectively separate the target compound from impurities. The mobile phase typically consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and water. sigmaaldrich.com UV detection is commonly used for the analysis of anilines due to their chromophoric nature. sigmaaldrich.com For challenging separations of closely related halogenated aromatic compounds, adjusting the column temperature or using alternative column chemistries, such as phenyl-hexyl or pentafluorophenyl (PFP) columns, can improve resolution. chromforum.org

Gas Chromatography (GC) is another valuable tool for the analysis of volatile and thermally stable compounds like halogenated anilines. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide detailed information about the purity of the sample and the identity of any impurities present. Capillary columns with a non-polar stationary phase, such as poly(5%-phenyl-methyl)siloxane, are often used for the separation of these compounds. nih.govsigmaaldrich.com

Below is a table summarizing typical chromatographic conditions for the analysis of aniline derivatives:

| Parameter | HPLC | GC |

| Column | Discovery C18 (15 cm x 4.6 mm, 5 µm) sigmaaldrich.com | Equity-5 (30 m x 0.25 mm, 0.25 µm) sigmaaldrich.com |

| Mobile Phase/Carrier Gas | Methanol:Water (60:40) sigmaaldrich.com | Helium sigmaaldrich.com |

| Flow Rate | 1 mL/min sigmaaldrich.com | 1.3 mL/sec sigmaaldrich.com |

| Temperature | 30 °C sigmaaldrich.com | 50°C (2 min), then ramp to 325°C sigmaaldrich.com |

| Detector | UV (254 nm) sigmaaldrich.com | FID sigmaaldrich.com |

Crystallization is a fundamental technique for the purification of solid organic compounds. scribd.comuct.ac.zaillinois.edu The crude this compound can be dissolved in a suitable hot solvent, and upon slow cooling, the pure compound will crystallize out, leaving impurities behind in the solution. scribd.comuct.ac.zaillinois.edu The choice of solvent is critical and is determined by the solubility profile of the compound.

Reproducibility and Yield Optimization Strategies

Ensuring the reproducibility of the synthesis and maximizing the product yield are key objectives in any chemical process. For the synthesis of this compound, this involves careful control of reaction parameters at each step.

In the preparation of the 2,3-dichloro-6-nitroaniline precursor, optimization of the ammonolysis of 2,3,4-trichloronitrobenzene is crucial. Patents describe that high yields (over 99%) and high selectivity can be achieved by reacting 2,3,4-trichloronitrobenzene with ammonia (B1221849) water in the presence of a sulfur-containing catalyst at temperatures around 80°C. google.com The reaction time and the ratio of reactants are critical parameters to control for achieving these high yields. google.com

The following table, based on patent literature, illustrates the effect of reaction conditions on the yield of 2,3-dichloro-6-nitroaniline: google.com

| Water (g) | 30% Ammonia Water (g) | 2,3,4-trichloronitrobenzene (g) | Catalyst (g) | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Purity (%) | Yield (%) |

| 360 | 120 | 120 | 6 | 80 | 0.4 | 6 | 99.3 | 99.0 |

| 240 | 240 | 120 | 6 | 80 | 0.3 | 6 | 99.5 | 99.1 |

| 180 | 300 | 120 | 6 | 80 | 0.3 | 6 | 99.2 | 99.3 |

| 240 | 480 | 120 | 6 | 80 | 0.3 | 6 | 99.6 | 99.3 |

For the reduction of the nitro group, various strategies can be employed to optimize the yield. Catalytic hydrogenation is a common method, and the choice of catalyst (e.g., Pd/C, PtO2, Raney Nickel), solvent, temperature, and hydrogen pressure can significantly impact the reaction efficiency and selectivity. wikipedia.org Metal-free reduction methods also offer opportunities for optimization. For instance, in the reduction of nitroaromatics with trichlorosilane, the reaction can be performed under continuous-flow conditions, allowing for precise control over reaction time and temperature, leading to high yields and purity. beilstein-journals.orgnih.gov Photocatalytic reduction of nitrobenzene has also been shown to be highly efficient under optimized conditions of light intensity, catalyst concentration, and temperature. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2,3 Dichloro 6 Fluoroaniline

Nucleophilic and Electrophilic Substitution Reactions

The reactivity of the 2,3-dichloro-6-fluoroaniline ring in substitution reactions is dictated by the competing influences of the electron-donating amino group and the electron-withdrawing halogen atoms.

Influence of Halogen Substituents on Reactivity

The chemical behavior of the aniline (B41778) ring is a direct consequence of the electronic properties of its substituents. The amino group (–NH₂) is a powerful activating group, donating electron density to the aromatic ring through a resonance effect (+M). chemistrysteps.com This increases the ring's nucleophilicity, making it more susceptible to electrophilic attack, and directs incoming electrophiles to the ortho and para positions. chemistrysteps.comlibretexts.org

For nucleophilic aromatic substitution (SNAr), the reaction is generally facilitated by strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a leaving group, which stabilize the negatively charged Meisenheimer intermediate. libretexts.orgyoutube.com The amino group in this compound is electron-donating, which disfavors the SNAr mechanism. Therefore, nucleophilic displacement of the halogen atoms is challenging and would likely require harsh reaction conditions or proceed through an alternative mechanism. nih.gov Among the halogens, the C-F bond is the most resistant to cleavage, while the C-Cl bonds are more susceptible to substitution. youtube.com

| Substituent | Position | Electronic Effect | Influence on Reactivity | Directing Effect |

|---|---|---|---|---|

| Amino (-NH₂) | C1 | +M > -I (Activating) | Increases ring nucleophilicity | Ortho, Para |

| Chloro (-Cl) | C2 | -I > +M (Deactivating) | Decreases ring nucleophilicity | Ortho, Para |

| Chloro (-Cl) | C3 | -I > +M (Deactivating) | Decreases ring nucleophilicity | Ortho, Para |

| Fluoro (-F) | C6 | -I > +M (Deactivating) | Decreases ring nucleophilicity | Ortho, Para |

Stereoelectronic Effects in Reaction Pathways

Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences reactivity, are critical in understanding the reaction pathways of this compound. The geometry of the amino group relative to the plane of the benzene (B151609) ring is a key factor. researchgate.net Electron-withdrawing substituents tend to decrease the out-of-plane angle of the amino group, making it more planar. This enhances the overlap between the nitrogen lone pair orbital and the aromatic π-system, thereby increasing the resonance donation. researchgate.net

The ortho-fluoro substituent at the C6 position can exert significant stereoelectronic control. Its high electronegativity can influence the acidity of the adjacent N-H protons and potentially engage in intramolecular hydrogen bonding with the amino group or with intermediates during a reaction. This can lock the conformation of the molecule and influence the trajectory of an approaching reagent. Furthermore, the alignment of the C-F and C-Cl bond orbitals with the ring's π-orbitals can affect the stability of charged intermediates, such as the arenium ion in electrophilic substitution, thereby directing the regiochemical outcome of reactions.

Oxidation and Reduction Chemistry of the Aniline Moiety

The aniline moiety in this compound is susceptible to oxidation. A synthetically crucial transformation is its reaction with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), to form a diazonium salt. google.combyjus.com This process, known as diazotization, converts the amino group into an excellent leaving group (N₂), creating a versatile intermediate. google.com The resulting 2,3-dichloro-6-fluorobenzenediazonium salt can then undergo a variety of substitution reactions (e.g., Sandmeyer reactions) to introduce a wide range of functional groups, replacing the original amino group with substituents such as –OH, –Cl, –Br, –CN, or –F.

Direct oxidation of the aniline ring can also occur, particularly under harsh or electrochemical conditions. libretexts.org This can lead to the formation of complex mixtures, including polymeric materials like polyaniline, or degradation products such as benzoquinones. rsc.orgmdpi.com The presence of multiple deactivating halogen groups on the ring would likely increase the oxidation potential compared to unsubstituted aniline. The primary utility in this area remains the controlled oxidation to the diazonium salt for subsequent functionalization.

Cross-Coupling Reactions Involving this compound as a Building Block

As a polyhalogenated aromatic compound, this compound is a valuable building block for constructing more complex molecules via transition metal-catalyzed cross-coupling reactions. nih.gov The molecule offers three potential sites for coupling: the two C-Cl bonds at positions 2 and 3, and the C-F bond at position 6.

In palladium-catalyzed reactions, the reactivity of aryl halides towards oxidative addition typically follows the trend C-I > C-Br > C-Cl >> C-F. mdpi.commdpi.com This differential reactivity allows for selective functionalization. It is highly probable that the C-Cl bonds can be selectively targeted for cross-coupling reactions such as the Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines), or Sonogashira (with terminal alkynes) reactions, while leaving the more robust C-F bond intact. nih.govnih.govresearchgate.net

The regioselectivity between the two C-Cl bonds at C2 and C3 would be determined by a combination of steric and electronic factors. The C2-Cl bond is ortho to both the amino and fluoro groups, making it more sterically hindered than the C3-Cl bond. This steric hindrance could be exploited to achieve selective coupling at the C3 position under carefully controlled conditions. Conversely, electronic effects from the adjacent substituents could also influence the electrophilicity of the carbon centers, potentially favoring reaction at one site over the other. nih.gov

| Reaction Name | Coupling Partner | Typical Catalyst | Expected Product Type | Probable Reaction Site(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ / Base | Biaryl Compound | C2-Cl and/or C3-Cl |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / Ligand / Base | Di- or Tri-amine | C2-Cl and/or C3-Cl |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Base | Alkynyl Aniline | C2-Cl and/or C3-Cl |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | Alkenyl Aniline | C2-Cl and/or C3-Cl |

Advanced Mechanistic Studies

Spectroscopic Probing of Reactive Intermediates

Elucidating the precise mechanisms of reactions involving this compound requires the detection and characterization of transient reactive intermediates. While specific spectroscopic studies on this exact molecule are not widely documented, the methodologies for studying related aniline reactions are well-established.

In electrophilic aromatic substitution, the key intermediate is a positively charged arenium ion, also known as a sigma complex. msu.edu In nucleophilic aromatic substitution, a negatively charged Meisenheimer complex is formed. youtube.com These species are typically high in energy and have short lifetimes. Advanced spectroscopic techniques are employed to observe them directly. For instance, in situ Fourier transform infrared spectroscopy (FTIRS) has been used to detect dimeric intermediates during aniline oxidation. rsc.org Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy can be used to "freeze" a reaction at a stage where the intermediate is stable enough for characterization. Similarly, UV-Vis spectroscopy and differential electrochemical mass spectrometry can provide evidence for the formation of intermediates and final degradation products. rsc.org In studies of related compounds, NMR and mass spectrometry have been successfully used to confirm the structure of transient species, providing crucial mechanistic insights. acs.org Applying these techniques to reactions of this compound could reveal the structure of the corresponding arenium or Meisenheimer intermediates and clarify the influence of the polychloro-fluoro substitution pattern on their stability and subsequent reaction pathways.

Transition State Analysis and Reaction Energetics

While specific, detailed transition state analyses for reactions involving this compound are not extensively documented in publicly available literature, the principles of such investigations can be understood through computational studies on structurally similar molecules. Theoretical investigations, particularly those employing ab initio and Density Functional Theory (DFT) methods, are powerful tools for elucidating reaction mechanisms, predicting transition state geometries, and calculating reaction energetics.

Table 1: Computational Methods in Reactivity Analysis

| Computational Method | Information Yielded | Application to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometry, vibrational frequencies, reaction energies, activation barriers. | Predicting stable conformations and modeling reaction pathways. researchgate.net |

| Hartree-Fock (HF) | Ground state energy and molecular orbitals. | Provides a foundational, though less accurate, picture of electronic structure. researchgate.net |

| Potential Energy Surface (PES) Scan | Maps the energy of a system as a function of specific geometric parameters (e.g., bond lengths or angles). | Identifies the lowest energy path from reactants to products, locating the transition state. cdnsciencepub.com |

Photochemical Behavior and Photodissociation Processes

The photochemical behavior of halogenated anilines is of significant interest due to their presence as building blocks in various industrial chemicals and their potential environmental fate. When exposed to ultraviolet (UV) radiation, these molecules can undergo photodissociation, a process where light energy is absorbed, leading to the cleavage of chemical bonds.

For halogenated aromatic compounds like this compound, the most probable photodissociation pathway involves the homolytic cleavage of the carbon-halogen bond. The energy required to break these bonds (Bond Dissociation Energy, BDE) is a critical factor. Generally, the C-Cl bond is weaker than the C-F bond, suggesting that upon UV excitation, the primary photodissociation event would likely be the scission of a carbon-chlorine bond to produce a chloro-fluoro-aminophenyl radical and a chlorine radical.

Studies on related chloroanilines have shown that photolysis in aqueous solutions can lead to a variety of products through complex reaction pathways. These pathways can include initial ring chlorination and hydroxylation, followed by the formation of intermediates like benzoquinone imines, which may ultimately lead to ring cleavage. acs.org The quantum yield, which measures the efficiency of a photochemical process, is dependent on factors such as the wavelength of the incident light and the solvent environment. nih.gov

Intramolecular Proton Shift and Tautomerism Mechanisms

Intramolecular proton shifts are fundamental processes in chemistry that can lead to the formation of tautomers—structural isomers that readily interconvert. For this compound itself, the aromatic amine structure is stable and does not typically exhibit tautomerism. However, this potential becomes highly relevant when the aniline is derivatized, for example, into a Schiff base.

When this compound reacts with a carbonyl compound containing a hydroxyl group (e.g., salicylaldehyde), the resulting Schiff base can exhibit enol-imine ⇌ keto-amine tautomerism. researchgate.netrsc.org This equilibrium involves the transfer of a proton from the hydroxyl group to the imine nitrogen.

Enol-imine form: The proton resides on the oxygen atom of the hydroxyl group, which is intramolecularly hydrogen-bonded to the imine nitrogen (-O-H···N=C-).

Keto-amine form: The proton has transferred to the nitrogen atom, resulting in a quinoid-type structure with a ketone group and an amine-like linkage (-O=C-···H-N-).

The position of this equilibrium is influenced by several factors, including the polarity of the solvent and the electronic nature of substituents on the aromatic rings. researchgate.netrsc.org Spectroscopic techniques such as UV-Visible, FT-IR, and NMR are commonly used to study these tautomeric equilibria. researchgate.net Theoretical calculations can further elucidate the mechanism of the intramolecular proton transfer by mapping the potential energy surface for the proton's movement between the oxygen and nitrogen atoms. cdnsciencepub.com This process is a form of excited-state intramolecular proton transfer (ESIPT) if it occurs after photoexcitation, a phenomenon known to happen on ultrafast timescales. nih.gov

Derivatization Reactions of this compound

Formation of Schiff Base Ligands

This compound, as a primary aromatic amine, is a versatile precursor for the synthesis of Schiff bases, also known as imines or azomethines. These compounds are formed through the condensation reaction between the primary amine and a carbonyl compound (an aldehyde or a ketone). The reaction typically proceeds by nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (-C=N-).

The synthesis is often carried out by refluxing equimolar amounts of the aniline and the carbonyl compound in a suitable solvent like ethanol, sometimes with the addition of a few drops of an acid catalyst such as glacial acetic acid. growingscience.comsciencepublishinggroup.com

The resulting Schiff bases derived from this compound are valuable as ligands in coordination chemistry. The imine nitrogen atom possesses a lone pair of electrons that can coordinate with metal ions, forming stable metal complexes. The substituents on the aniline and aldehyde/ketone moieties can be varied to tune the electronic and steric properties of the resulting ligands and their metal complexes.

Table 2: Representative Carbonyl Compounds for Schiff Base Synthesis

| Carbonyl Compound | Resulting Schiff Base Type | Potential Applications |

|---|---|---|

| Salicylaldehyde | Salicylidene-anilines | Metal ion sensors, catalysts, biologically active compounds. growingscience.com |

| Vanillin | Vanillin-based imines | Antimicrobial agents, fluorescent probes. |

| Acetophenone | Ketimines | Synthetic intermediates, ligands for catalysis. |

| Cinnamaldehyde | Cinnamylidene-anilines | Antimicrobial agents. growingscience.com |

Synthesis of Complex Organic Molecules from Aniline Derivatives

Halogenated anilines, including this compound, are crucial building blocks in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The specific pattern of halogen substitution provides a scaffold with defined electronic and steric properties that can be exploited in subsequent reactions.

The amino group can be diazotized and replaced, or the halogen atoms can participate in cross-coupling reactions or nucleophilic aromatic substitution, allowing for the construction of intricate molecular architectures. For instance, structurally related compounds serve as key intermediates in multi-step syntheses. 2,3-dichloro-6-nitroaniline (B1587157) is a known intermediate for the pesticide aclonifen. google.com Similarly, 2,4-dichloro-3-fluoro-aniline is used in a sequence involving bromination and diazotization to prepare 5-bromo-1,3-dichloro-2-fluoro-benzene, a precursor to other active compounds. google.com Furthermore, 2,6-dichloro-3-fluorobenzonitrile, another related structure, is recognized as a useful pharmaceutical intermediate. researchgate.net These examples highlight the role of dichloro-fluoro-aniline scaffolds as versatile precursors for high-value chemical products.

Advanced Spectroscopic and Analytical Characterization Techniques for 2,3 Dichloro 6 Fluoroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 2,3-dichloro-6-fluoroaniline, 1H, 13C, and 19F NMR would provide a complete picture of the molecular framework.

Proton (1H NMR): The aromatic region of the 1H NMR spectrum would be of primary interest. The molecule has two aromatic protons. Due to the substitution pattern, these protons (at C4 and C5) would appear as an AX or AB spin system, likely showing two distinct signals, each being a doublet of doublets due to coupling with each other and with the fluorine atom. The -NH2 group would typically show a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

Carbon (13C NMR): A proton-decoupled 13C NMR spectrum would display six distinct signals for the six carbons of the benzene (B151609) ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the amino group. The carbons directly bonded to the halogens (C2, C3, C6) and the amino group (C1) would show characteristic shifts. The C-F coupling would be observable, with the C6 signal appearing as a doublet with a large coupling constant (¹JCF). Other carbons may also show smaller couplings to fluorine (²JCF, ³JCF).

19F NMR is highly sensitive and provides crucial information about the chemical environment of the fluorine atom. A single resonance would be expected for this compound. The chemical shift of this signal is indicative of the electronic environment created by the adjacent chloro and amino groups. Furthermore, the signal would likely appear as a triplet or a doublet of doublets due to coupling with the neighboring aromatic protons (H5 and potentially H4), confirming the regioselectivity of the fluorine substitution at the C6 position.

The analysis of coupling constants (J-values) is vital for confirming the connectivity of atoms.

3JHH (ortho coupling): The coupling between the protons at C4 and C5 would exhibit a typical ortho-coupling constant, expected to be in the range of 7-10 Hz.

JHF (proton-fluorine coupling): Coupling between the fluorine at C6 and the proton at C5 (ortho, 3JHF) would be in the range of 6-10 Hz. A smaller meta-coupling (4JHF) to the proton at C4 might also be resolved.

JCF (carbon-fluorine coupling): The largest coupling would be the one-bond coupling between C6 and the fluorine atom (¹JCF), typically >200 Hz. Two-bond (²JCF) and three-bond (³JCF) couplings to other ring carbons would be smaller but provide definitive evidence for the substitution pattern.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, characteristic vibrational modes would be expected. The N-H stretching vibrations of the primary amine would typically appear as two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually give rise to several peaks in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected around 1250-1350 cm⁻¹. Strong absorptions corresponding to C-Cl and C-F stretching would be found in the fingerprint region, typically below 1200 cm⁻¹.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-F Stretch | 1000 - 1200 |

| C-Cl Stretch | 600 - 800 |

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

In EI-MS, the molecule is ionized, forming a molecular ion (M⁺•). The molecular weight of this compound is approximately 179.99 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak would appear as a characteristic cluster of peaks. Chlorine has two common isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This would result in an [M]⁺• peak, an [M+2]⁺• peak, and an [M+4]⁺• peak with a relative intensity ratio of approximately 9:6:1, which is a definitive signature for a molecule containing two chlorine atoms.

| Ion | Description | Expected m/z |

| [M]⁺• | Molecular ion with two ³⁵Cl | ~180 |

| [M+2]⁺• | Molecular ion with one ³⁵Cl and one ³⁷Cl | ~182 |

| [M+4]⁺• | Molecular ion with two ³⁷Cl | ~184 |

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of compounds by analyzing the fragmentation patterns of precursor ions. nih.gov In the analysis of this compound, a precursor ion corresponding to the molecular weight of the compound is first selected. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.

A hypothetical fragmentation pattern for this compound could involve the following steps:

Initial Ionization: Formation of the molecular ion [M]⁺.

Loss of Halogens: Fragmentation leading to the loss of a chlorine atom ([M-Cl]⁺) or a fluorine atom ([M-F]⁺).

Ring Cleavage: Further fragmentation of the aromatic ring, yielding smaller charged species.

Hypothetical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Collision Energy (eV) | Product Ion (m/z) | Proposed Fragment Structure/Loss |

|---|---|---|---|

| 179/181/183 | Variable | 144/146 | Loss of Cl |

| 179/181/183 | Variable | 160/162 | Loss of F |

| 144/146 | Variable | 109 | Loss of Cl |

Application in Trace Detection and Environmental Samples

The high sensitivity and selectivity of mass spectrometry-based methods make them indispensable for the trace detection of halogenated organic contaminants in environmental matrices. Anilines and their derivatives are used in the production of dyes, pesticides, and other industrial compounds and can be released into the environment. researchgate.net The monitoring of these compounds in groundwater and soil is crucial due to their potential toxicity and persistence. researchgate.net

Analytical methodologies for environmental analysis often require extensive sample preparation to extract and concentrate the analytes from complex matrices like water and soil. Techniques such as liquid-liquid extraction or solid-phase extraction are commonly employed prior to instrumental analysis.

For the detection of this compound in environmental samples, methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are highly effective. d-nb.info These techniques offer the low limits of detection (LOD) and quantification (LOQ) necessary to measure environmentally relevant concentrations. d-nb.info Studies have shown that for some aniline (B41778) derivatives, GC/MS-MS can achieve detection limits in the range of 0.01 to 0.05 µg L⁻¹, which is significantly lower than single quadrupole GC/MS. researchgate.net

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are fundamental for separating this compound from impurities and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds. For substituted anilines, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. The separation of positional isomers of halogenated compounds can be particularly challenging, but achievable with the right column and mobile phase composition. rsc.orgchromforum.org

The purity of this compound can be determined by injecting a solution of the compound into an HPLC system and monitoring the eluent with a UV detector. A pure sample will ideally show a single, sharp peak. The presence of other peaks indicates impurities. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.

Typical HPLC Parameters for Halogenated Aniline Analysis

| Parameter | Condition |

|---|---|

| Column | C18 or PFP (Pentafluorophenyl) |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. semanticscholar.org It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. For this compound, GC-MS can be used for both qualitative identification and quantitative analysis in various samples, including environmental matrices. semanticscholar.orgnih.gov

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for definitive identification. epa.gov For quantitative analysis, the instrument is often operated in the selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte. sigmaaldrich.com

Illustrative GC-MS Operating Conditions

| Parameter | Condition |

|---|---|

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium at 1.0 mL/min |

| Oven Program | Initial temp 70°C, ramp to 250°C at 10°C/min |

| Injector Temp | 250°C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-300 amu (for qualitative) or SIM mode (for quantitative) |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for monitoring the progress of chemical reactions and for preliminary purity assessment. libretexts.org In the synthesis of this compound, TLC can be employed to track the consumption of starting materials and the formation of the product. libretexts.org

A small aliquot of the reaction mixture is spotted on a TLC plate, alongside the starting materials as references. libretexts.org The plate is then developed in a suitable solvent system. By observing the disappearance of the starting material spots and the appearance of a new spot corresponding to the product, the progress of the reaction can be qualitatively monitored. chemistryhall.com The relative polarities of the compounds determine their retention factors (Rf values) on the TLC plate. chemistryhall.com

Example TLC System for Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 8:2 v/v) |

| Visualization | UV light (254 nm) or staining agent (e.g., potassium permanganate) |

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful approach for the comprehensive analysis of complex mixtures. researchgate.net The online combination of these techniques offers enhanced sensitivity, selectivity, and structural information. saspublishers.comresearchgate.net

For the detailed characterization of this compound and its potential byproducts or metabolites, techniques like LC-MS/MS and GC-MS are invaluable. researchgate.net LC-MS/MS, for instance, can separate the compound from a complex matrix and then provide detailed structural information through tandem mass spectrometry. saspublishers.com This is particularly useful in metabolism studies, where the identification of unknown metabolites is required. researchgate.net Similarly, GC-MS provides excellent separation for volatile compounds and delivers a wealth of structural data from the mass spectra of the eluted peaks. researchgate.net The coupling of these powerful techniques allows for a more complete and accurate analytical characterization of this compound. nih.gov

Computational Chemistry and Molecular Modeling of 2,3 Dichloro 6 Fluoroaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of 2,3-dichloro-6-fluoroaniline. These ab initio and density functional theory methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules like halogenated anilines. dntb.gov.uaresearchgate.net DFT calculations, often employing functionals like B3LYP, can determine the optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net For substituted anilines, DFT is used to analyze how the type, number, and position of halogen substituents affect the molecule's structural and spectroscopic characteristics. researchgate.net The presence of electron-withdrawing chlorine and fluorine atoms, along with the electron-donating amino group, significantly alters the electron density distribution across the aromatic ring of this compound. chemrxiv.org This redistribution of charge influences the molecule's dipole moment, polarizability, and sites of reactivity. chemrxiv.orgbhu.ac.in Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, visualize these reactive sites, indicating regions susceptible to electrophilic or nucleophilic attack. chemrxiv.org

Ab Initio and Coupled Cluster Methods for High-Accuracy Calculations

For higher accuracy in energy and property calculations, ab initio methods such as Hartree-Fock (HF) and post-HF methods like Coupled Cluster (CC) theory are employed. researchgate.netaps.org Ab initio calculations have been performed on aniline (B41778) and its derivatives to elucidate their geometric and electronic structures. chemrxiv.orgresearchgate.net The HF method, for instance, has been used in conjunction with DFT to study related molecules like 2-bromo-6-chloro-4-fluoroaniline, providing a baseline for understanding electron correlation effects. researchgate.net

Coupled Cluster methods, such as CCSD (Coupled Cluster Singles and Doubles) and CCSD(T) (which adds a perturbative correction for triple excitations), are considered the "gold standard" in quantum chemistry for their ability to provide highly accurate results for single-reference systems. aps.orgaps.org While computationally more demanding, these methods are invaluable for benchmarking DFT results and for calculations where high accuracy is paramount, such as determining precise reaction barriers or excited state energies. aps.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comyoutube.com

For this compound, the energies of the HOMO and LUMO, and the difference between them (the HOMO-LUMO energy gap), can be calculated using methods like DFT. chemrxiv.orginpressco.com The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. chemrxiv.org The HOMO-LUMO gap is an important indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. chemrxiv.org The distribution of these orbitals across the molecule reveals the most probable sites for reaction. youtube.com For instance, in related substituted anilines, the HOMO is typically localized on the aromatic ring and the amino group, while the LUMO is distributed over the ring and the halogen substituents.

Table 1: Illustrative Frontier Molecular Orbital Data

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -2.0 |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (ELUMO - EHOMO) | 4.0 to 6.0 |

Note: The values presented are typical ranges for halogenated anilines and serve for illustrative purposes. Specific values for this compound would require dedicated quantum chemical calculations.

Molecular Dynamics (MD) Simulations for Reaction Pathways and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is particularly useful for exploring reaction pathways and understanding non-covalent intermolecular interactions. bohrium.comrwth-aachen.de

For this compound, MD simulations can be used to investigate its behavior in solution, revealing how it interacts with solvent molecules through hydrogen bonding or other forces. bohrium.com This is crucial for understanding its solubility and behavior in a reaction medium. Furthermore, reactive MD simulations, using force fields like ReaxFF, can help identify potential reaction pathways, such as those involved in its synthesis or degradation. rwth-aachen.deresearchgate.net These simulations can map out the complex network of elementary reaction steps, although the energy barriers obtained often require validation with higher-level quantum mechanics methods like DFT. rwth-aachen.de

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physical properties (QSPR). nih.govresearchgate.netbio-hpc.eu

Prediction of Reactivity and Biological Activity

QSAR and QSPR models are built by correlating molecular descriptors with experimentally measured activities or properties. nih.gov For this compound, these models could be developed to predict its potential biological activities (e.g., toxicity, herbicidal activity) or its chemical reactivity. nih.govnih.govuvic.ca

The process involves calculating a wide range of molecular descriptors for a series of related compounds, including this compound. nih.gov These descriptors quantify various aspects of the molecular structure, such as its topology, geometry, and electronic properties. nih.govresearchgate.net Statistical methods, like multiple linear regression or machine learning algorithms, are then used to build a model that links these descriptors to the observed activity. nih.govvanderbilt.edu Once validated, such a model could predict the activity of new, untested aniline derivatives, guiding the synthesis of compounds with desired properties. nih.govresearchgate.net

Table 2: Examples of Molecular Descriptors for QSAR/QSPR Studies

| Descriptor Type | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight, Atom Count | Basic molecular composition and size |

| Topological | Wiener Index, Kier & Hall Indices | Atomic connectivity and branching |

| Geometric | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Electronic structure and reactivity |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity and transport properties |

Modeling of Environmental Fate and Degradation Rates

Computational models are instrumental in predicting the environmental persistence and degradation pathways of chemical compounds. For halogenated anilines, such as this compound, these models often focus on their atmospheric oxidation and biodegradability.

Quantitative Structure-Activity Relationship (QSAR) models are another computational tool used to predict the environmental fate of chemicals. These models correlate the chemical structure of a molecule with its biological or environmental activity, such as toxicity or biodegradability. While specific QSAR models for this compound were not found, general models for anilines and phenols have been developed to predict their toxicity and biodegradability. These models could potentially be adapted to estimate the environmental persistence of substituted anilines like the one .

Computational Studies on Charge Transfer Complexes and Spectroscopic Properties

Computational chemistry provides powerful tools to investigate the formation of charge-transfer (CT) complexes and to predict the spectroscopic properties of molecules like this compound.

Charge-transfer complexes are formed between an electron donor and an electron acceptor. Aniline and its derivatives can act as electron donors. semanticscholar.org Computational studies, often employing Density Functional Theory (DFT), can elucidate the geometry, electronic structure, and stability of these complexes. While specific studies on CT complexes involving this compound as the donor were not identified in the reviewed literature, numerous computational studies have been conducted on CT complexes of other aniline derivatives with acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). semanticscholar.org These studies typically involve optimizing the molecular geometry of the complex and analyzing the molecular orbitals to understand the nature of the charge transfer.

The spectroscopic properties of this compound, including its UV-Vis, IR, and NMR spectra, can be predicted with a high degree of accuracy using computational methods. DFT and Hartree-Fock (HF) methods are commonly employed for these calculations. For example, a computational study on 2,6-dibromo-3-chloro-4-fluoroaniline (B62999) utilized both HF and DFT (B3LYP) methods with the 6-311++G(d,p) basis set to calculate its vibrational frequencies (IR and Raman), and spectroscopic properties. researchgate.net The calculated vibrational frequencies are often scaled to improve agreement with experimental data. longdom.org Similar computational approaches could be applied to this compound to predict its spectroscopic signatures. The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies from these studies also provide insights into the electronic transitions and charge transfer possibilities within the molecule. researchgate.net

| Spectroscopic Property | Computational Method | Basis Set | Key Findings from a Study on a Similar Compound (2,6-dibromo-3-chloro-4-fluoroaniline) researchgate.net |

|---|---|---|---|

| Vibrational Frequencies (IR/Raman) | DFT (B3LYP), HF | 6-311++G(d,p) | Detailed vibrational assignments performed with Potential Energy Distribution (PED) analysis. NH2 asymmetric and symmetric stretching vibrations were identified and calculated. |

| NMR Spectra (¹H and ¹³C) | GIAO method with DFT | - | Chemical shifts are calculated and compared to a reference standard like TMS. |

| UV-Vis Spectra | TD-DFT | - | Electronic transitions are investigated to predict absorption wavelengths. |

| Electronic Properties (HOMO-LUMO) | DFT (B3LYP), HF | 6-311++G(d,p) | The HOMO-LUMO energy gap is calculated to assess molecular stability and intramolecular charge transfer. |

Thermochemical Analysis and Energy Profiles of Dichloroanilines

Thermochemical analysis provides fundamental data on the stability and energy content of molecules. A comprehensive study by Ribeiro da Silva et al. investigated the thermochemistry of the six isomers of dichloroaniline through both experimental and computational methods.

The standard molar enthalpies of formation in the gaseous phase (ΔfH°m(g)) for the dichloroaniline isomers were determined experimentally using rotating bomb combustion calorimetry and Calvet high-temperature vacuum sublimation. nih.gov These experimental values were complemented by high-level G3MP2B3 composite computational methods, which also provided estimations for gas-phase acidities, proton affinities, and ionization enthalpies. nih.gov

The study revealed that the substitution pattern of the chlorine atoms significantly influences the thermochemical stability of the dichloroaniline isomers. The G3MP2B3 calculated gas-phase standard molar enthalpies of formation provide a detailed energy profile of these isomers.

| Compound | ΔfH°m(g) (kJ·mol⁻¹) |

|---|---|

| 2,3-Dichloroaniline (B127971) | 27.9 |

| 2,4-Dichloroaniline | 20.8 |

| 2,5-Dichloroaniline | 21.0 |

| 2,6-Dichloroaniline (B118687) | 41.2 |

| 3,4-Dichloroaniline (B118046) | 21.4 |

| 3,5-Dichloroaniline | 15.7 |

These computational results are crucial for understanding the relative stabilities of the isomers and can be used to model their behavior in various chemical processes. While this data is for dichloroanilines, it provides a valuable reference for understanding the thermochemical properties of the closely related this compound. The addition of a fluorine atom would be expected to further influence the enthalpy of formation.

Applications in Chemical Synthesis and Materials Science of 2,3 Dichloro 6 Fluoroaniline

Role as a Key Synthetic Intermediate in Organic Synthesis

2,3-Dichloro-6-fluoroaniline serves as a pivotal intermediate in organic synthesis, primarily for the construction of elaborate heterocyclic structures. The distinct electronic and steric properties conferred by the three substituents—two chlorine atoms, one fluorine atom, and an amino group—allow for controlled, stepwise reactions. Chemists can selectively target the different reactive sites on the benzene (B151609) ring to build molecular complexity.

The presence of the amino group strongly directs electrophilic substitution, while the halogen atoms can be targeted by various chemistries. The molecule's structure lends itself to several important reaction types:

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the chlorine and fluorine atoms activates the ring, making it susceptible to substitution by nucleophiles.

Condensation Reactions: The aniline (B41778) amine group can readily react with carbonyl compounds to form Schiff bases, which are versatile intermediates for synthesizing heterocyclic rings.

Diazotization: The amino group can be converted to a diazonium salt, which is an exceptionally versatile intermediate that can be subsequently replaced by a wide range of other functional groups.

Cross-Coupling Reactions: The chloro-substituents can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

Through these synthetic routes, this compound is a logical precursor to complex scaffolds such as quinazolines, which are found in numerous pharmaceutical compounds.

Precursor in Pharmaceutical Development

The utility of halogenated anilines is well-established in medicinal chemistry. The specific combination of chloro and fluoro substituents in this compound makes it a valuable starting material for creating novel therapeutic agents.

While specific FDA-approved drugs directly synthesized from this compound are not prominently featured in publicly accessible literature, the synthesis of various biologically active compounds from structurally analogous dichloro-fluoroanilines demonstrates its potential. These precursors are frequently used to build heterocyclic systems that form the core of many drug candidates.

For instance, the related compound 3-chloro-4-fluoro aniline is used as a starting material to synthesize 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole. orientjchem.org This benzothiazole (B30560) core is then further elaborated through reactions with various reagents to produce a range of molecules, including pyrazolo azetidinones and substituted thiadiazoles, which have been evaluated for a variety of biological activities. derpharmachemica.comresearchgate.net Research has shown that compounds built upon these scaffolds can exhibit anti-inflammatory, anti-diabetic, anti-oxidant, and anti-microbial properties. derpharmachemica.comasianpubs.org This established synthetic pathway highlights the role of dichloro-fluoroanilines as foundational intermediates in the discovery of new biologically active compounds.

| Precursor | Synthesized Scaffold/Compound Class | Potential Biological Activities Investigated |

|---|---|---|

| 3-chloro-4-fluoro aniline | 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole | Intermediate for further synthesis orientjchem.org |

| 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole | Pyrazolo Azetidinones | Anti-inflammatory, Anti-diabetic, Anti-oxidant, Anti-microbial derpharmachemica.com |

| 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole | Pyrimido[2,1-b] asianpubs.orgherts.ac.ukbenzothiazoles | Antibacterial, Antifungal, Anthelmintic asianpubs.org |

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to optimize molecular properties. wikipedia.org this compound serves as a source for this strategically important atom. The introduction of fluorine can have profound and beneficial effects on a drug's pharmacokinetic profile. nih.gov

Key advantages of incorporating fluorine include:

Improved Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic attack can block oxidative metabolism by cytochrome P450 enzymes. This often increases the drug's half-life and bioavailability. derpharmachemica.com

Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution in a molecule, enabling favorable interactions (such as hydrogen bonds or dipole interactions) with target proteins or enzymes. This can lead to higher potency and selectivity.

Altered Physicochemical Properties: The introduction of fluorine can lower the pKa (basicity) of nearby amino groups. This can improve bioavailability by increasing the proportion of the neutral form of the drug, which more readily permeates cell membranes. derpharmachemica.com Fluorine substitution can also modulate lipophilicity, which is critical for absorption, distribution, and excretion.

Intermediate in Agrochemical Production

Similar to its role in pharmaceuticals, this compound is a valuable intermediate in the synthesis of modern agrochemicals, where the presence and specific placement of halogen atoms are crucial for biological activity.

This compound is structurally related to a key intermediate used in the production of the commercial herbicide Aclonifen. The industrial synthesis of Aclonifen starts with 1,2,3-trichlorobenzene (B84244), which is nitrated and then subjected to ammonolysis to produce the direct precursor, 2,3-dichloro-6-nitroaniline (B1587157). herts.ac.ukgoogle.com In the final step of the synthesis, this nitroaniline undergoes an Ullmann ether synthesis, reacting with potassium phenolate (B1203915) to form Aclonifen (2-chloro-6-nitro-3-phenoxyaniline). wikipedia.org The reduction of the nitro group in 2,3-dichloro-6-nitroaniline would yield 2,3-dichloro-6-aminoaniline, demonstrating the close synthetic relationship of these compounds to the target aniline of this article. Aclonifen is a selective, pre-emergence herbicide used to control grass and broadleaved weeds in a variety of crops. herts.ac.ukwikipedia.org

| Key Intermediate | Final Agrochemical Product | Type | Synthetic Step |

|---|---|---|---|

| 2,3-dichloro-6-nitroaniline | Aclonifen | Herbicide | Ullmann ether synthesis with potassium phenolate herts.ac.ukwikipedia.org |

The dramatic effect of fluorine on the biological activity of agrochemicals has made it a central element in the design of modern pesticides. researchgate.net Introducing fluorine into a molecule can significantly enhance its efficacy through several mechanisms:

Blocking Metabolic Deactivation: Just as in pharmaceuticals, fluorine can prevent the breakdown of the active ingredient by enzymes within the target pest or weed, prolonging its activity. researchgate.net

Enhanced Target Binding: The unique electronic properties of fluorine can increase the binding affinity of the agrochemical to its specific target enzyme or receptor in the pest, making it more potent.

Improved Transport: Fluorine can alter the lipophilicity and transport properties of a molecule, ensuring it moves effectively from the point of application to its site of action within the target organism. researchgate.net

In the case of Aclonifen, the molecule was initially thought to inhibit carotenoid biosynthesis or the enzyme protoporphyrinogen (B1215707) oxidase (PPO). However, further research in 2020 revealed that it has a novel mode of action, targeting the enzyme solanesyl diphosphate (B83284) synthase. This discovery led to its classification in its own unique Herbicide Resistance Action Committee (HRAC) group, highlighting the unique biological effects that can arise from complex halogen substitution patterns. wikipedia.org

Application in Dyes and Pigments Industry

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide array of dyes and pigments, most notably azo and anthraquinone (B42736) dyes. The process typically involves diazotization of the aniline compound followed by coupling with a suitable coupling agent to form the chromophoric azo group. The nature and position of substituents on the aniline ring play a crucial role in determining the color, fastness, and other properties of the resulting dye.

Despite the established role of substituted anilines in the dye industry, specific applications of this compound in the synthesis of commercial dyes or pigments are not well-documented. While it is theoretically plausible that this compound could be used as a diazo component, no concrete examples of dyes synthesized from it, along with their corresponding research findings, are readily available in scientific journals or patent literature.

Data on Dyes and Pigments Derived from this compound:

Due to the absence of specific research findings detailing the synthesis and properties of dyes or pigments derived from this compound, a data table of relevant examples cannot be provided at this time.

Utilization in Specialty Materials and Polymers